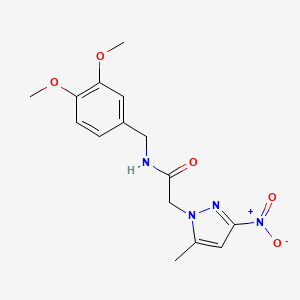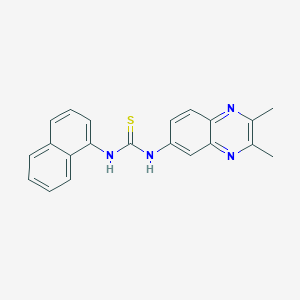methanone](/img/structure/B5976682.png)
[1-(2-furylmethyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-furylmethyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a ketone derivative of piperidine and is commonly referred to as FMPM. The unique chemical structure of FMPM has made it a popular choice for scientific research and has led to several studies investigating its synthesis, mechanism of action, and biochemical effects.
作用機序
The mechanism of action of FMPM is not fully understood. However, several studies have suggested that FMPM acts as a dopamine D2 receptor antagonist. This action results in the inhibition of dopamine signaling, which is implicated in several neurological disorders. Additionally, FMPM has been shown to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
FMPM has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that FMPM inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, FMPM has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. In vivo studies have demonstrated that FMPM exhibits analgesic effects in animal models of pain.
実験室実験の利点と制限
One of the primary advantages of FMPM is its unique chemical structure, which makes it a popular choice for scientific research. Additionally, FMPM exhibits several pharmacological properties, which make it a potential drug candidate for the treatment of various diseases. However, one of the limitations of FMPM is its potential toxicity. Several studies have reported that FMPM exhibits cytotoxic effects in vitro, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of FMPM. One of the primary directions is the investigation of its potential as a drug candidate for the treatment of various diseases. Additionally, several studies have suggested that FMPM may exhibit anticancer properties, which warrant further investigation. Furthermore, the development of novel synthesis methods for FMPM may improve its yield and purity, making it a more viable option for scientific research.
合成法
The synthesis of FMPM involves the reaction of 4-methoxy-3,5-dimethylbenzaldehyde and 1-(2-furylmethyl)piperidine in the presence of a reducing agent. The reaction results in the formation of FMPM as a yellow solid. This synthesis method has been modified and optimized by several researchers to improve the yield and purity of FMPM.
科学的研究の応用
FMPM has been extensively studied for its potential applications in various scientific fields. One of the primary applications of FMPM is in the field of medicinal chemistry. FMPM has been shown to exhibit anti-inflammatory, analgesic, and antipsychotic properties. Several studies have investigated the use of FMPM as a potential drug candidate for the treatment of various diseases, including Alzheimer's, Parkinson's, and schizophrenia.
特性
IUPAC Name |
[1-(furan-2-ylmethyl)piperidin-3-yl]-(4-methoxy-3,5-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-14-10-17(11-15(2)20(14)23-3)19(22)16-6-4-8-21(12-16)13-18-7-5-9-24-18/h5,7,9-11,16H,4,6,8,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMPDKWZLCSAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C2CCCN(C2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Furylmethyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[2-(1-naphthylmethyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5976600.png)
![N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5976606.png)
![N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B5976612.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5976628.png)
![3-[(3,5-di-tert-butyl-4-hydroxybenzylidene)amino]-2-(2-furyl)-4(3H)-quinazolinone](/img/structure/B5976630.png)
![2-{1-cyclopentyl-4-[(3,7-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5976631.png)

![ethyl 1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B5976656.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5976658.png)
![ethyl 5-methyl-4-oxo-2-phenyl-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5976668.png)
![[4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5976670.png)

![2-(dimethylamino)-7-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B5976680.png)
![5-(3-fluorophenyl)-3-[3-(2-pyridinylmethoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B5976693.png)